molecular formula C16H19NO4 B1440775 7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one CAS No. 1353878-09-7

7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one

Cat. No. B1440775
M. Wt: 289.33 g/mol
InChI Key: JOKJIQGQZNJJBS-UHFFFAOYSA-N
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Description

“7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one” is a chemical compound with the CAS Number: 1353878-09-7. It has a linear formula of C16H19NO4 .


Molecular Structure Analysis

The molecular weight of this compound is 289.33 . The IUPAC name is 7-hydroxy-4-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2H-chromen-2-one . The InChI Code is 1S/C16H19NO4/c18-10-11-3-5-17(6-4-11)9-12-7-16(20)21-15-8-13(19)1-2-14(12)15/h1-2,7-8,11,18-19H,3-6,9-10H2 .


Physical And Chemical Properties Analysis

The compound has a melting point range of 64 - 66 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activities

  • A study described the synthesis of various 7-hydroxy-chromen-4H-ones and their potential for antimicrobial and antioxidant activity. This research offers insights into the chemical synthesis and potential biological applications of similar compounds (Hatzade et al., 2008).

Pharmacological Profile

  • Research into a series of 7-[3-(1-piperidinyl)propoxy]chromenones showed good affinity for D2 receptors, suggesting potential antipsychotic effects. The study highlights the compound's pharmacological profile, which may include applications in mental health treatments (Bolós et al., 1998).

Synthetic Approach to Hybrid Systems

  • A study on the Michael condensation of certain compounds with 2H-chromen-2-ones, including the synthesis of hybrid systems, provides valuable information on the creation of new compounds with potential biological applications (Kanevskaya et al., 2022).

Estrogen Receptor Binding and Molecular Docking

  • Research on substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles revealed their potential in estrogen receptor binding and molecular docking. This study provides insights into the therapeutic applications of such compounds in cancer treatment (Parveen et al., 2017).

Analgesic and Anticonvulsant Activities

  • A study on the synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile showed potential analgesic and anticonvulsant activities, suggesting applications in pain management and neurological disorders (Abdelwahab & Fekry, 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

7-hydroxy-4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-10-11-3-5-17(6-4-11)9-12-7-16(20)21-15-8-13(19)1-2-14(12)15/h1-2,7-8,11,18-19H,3-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKJIQGQZNJJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139219
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-4-[[4-(hydroxymethyl)-1-piperidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one

CAS RN

1353878-09-7
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-4-[[4-(hydroxymethyl)-1-piperidinyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353878-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-4-[[4-(hydroxymethyl)-1-piperidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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